molecular formula C16H21N3O2 B14634558 N-Benzyl-N'-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea CAS No. 55808-43-0

N-Benzyl-N'-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea

Katalognummer: B14634558
CAS-Nummer: 55808-43-0
Molekulargewicht: 287.36 g/mol
InChI-Schlüssel: HTBJTHPYKWCSTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzyl group, a tert-butyl group, an oxazole ring, and a urea moiety, making it a subject of interest in synthetic chemistry and potential pharmaceutical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea typically involves the reaction of benzyl isocyanate with 5-tert-butyl-3-amino-1,2-oxazole under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of N-Benzyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced urea derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-Benzyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)-N

Eigenschaften

CAS-Nummer

55808-43-0

Molekularformel

C16H21N3O2

Molekulargewicht

287.36 g/mol

IUPAC-Name

1-benzyl-3-(5-tert-butyl-1,2-oxazol-3-yl)-1-methylurea

InChI

InChI=1S/C16H21N3O2/c1-16(2,3)13-10-14(18-21-13)17-15(20)19(4)11-12-8-6-5-7-9-12/h5-10H,11H2,1-4H3,(H,17,18,20)

InChI-Schlüssel

HTBJTHPYKWCSTQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)N(C)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.